6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid hydrochloride
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Overview
Description
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H9ClN2O2 It is a fused heterocyclic compound that features both pyrrole and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid hydrochloride typically involves the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides using phosphoryl chloride. This method provides a convenient route to 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles, which can then be converted to various derivatives by introducing and modifying substituents at the 3-position .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the synthetic routes used in laboratory settings can be scaled up for industrial applications. The key steps involve the use of common reagents and conditions that are amenable to large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include phosphoryl chloride for dehydration, various oxidizing and reducing agents for oxidation and reduction reactions, and different nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents such as dichloromethane and methanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized imidazole derivatives, while substitution reactions can produce a wide range of substituted imidazole compounds .
Scientific Research Applications
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s fused ring structure provides stability and protection to certain functional groups, which can influence its reactivity and interactions with other molecules. This stability is particularly important in its applications as an electrolyte in electrochemical systems .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole: This compound shares a similar core structure but lacks the carboxylic acid and hydrochloride groups.
Pyrrolidine: A simpler heterocyclic compound that can be compared to the pyrrole ring in the target compound.
Imidazole: Another simpler heterocyclic compound that can be compared to the imidazole ring in the target compound.
Uniqueness
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid hydrochloride is unique due to its fused ring structure, which provides enhanced stability and specific reactivity compared to its simpler counterparts. This uniqueness makes it valuable in applications requiring stable and reactive heterocyclic compounds .
Biological Activity
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid hydrochloride (CAS No. 1965310-16-0) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, focusing on anti-inflammatory and analgesic effects, as well as its structure-activity relationships (SAR).
Anti-inflammatory and Analgesic Effects
Research indicates that this compound exhibits significant anti-inflammatory and analgesic properties. A notable study demonstrated its effectiveness in reducing inflammation in animal models by inhibiting key inflammatory mediators.
- In Vivo Studies :
-
Mechanism of Action :
- The anti-inflammatory activity is thought to be mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory response. Preliminary data suggest that it may have a similar efficacy to established anti-inflammatory drugs like indomethacin .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is essential for optimizing its pharmacological profile. Modifications to the pyrrolo-imidazole scaffold have been explored to enhance potency and selectivity.
Compound Modification | Effect on Activity |
---|---|
Substitution at position 2 with electron-donating groups | Increased COX-2 inhibition potency |
Alteration of carboxylic acid group | Enhanced solubility and bioavailability |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A research team conducted a comparative analysis of various pyrrole derivatives, including this compound. They found that this compound exhibited superior anti-inflammatory activity with lower toxicity profiles compared to traditional NSAIDs .
- Case Study 2 : In another study focused on chronic pain models, administration of the compound resulted in significant pain relief without the gastrointestinal side effects commonly associated with conventional analgesics .
Properties
IUPAC Name |
6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.ClH/c10-7(11)5-3-6-8-1-2-9(6)4-5;/h1-2,5H,3-4H2,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UITHMUVNDBQUNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C1=NC=C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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